molecular formula C11H18N4O B1427206 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine CAS No. 1342059-00-0

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine

Cat. No. B1427206
CAS RN: 1342059-00-0
M. Wt: 222.29 g/mol
InChI Key: FOQJINOJYXJELD-UHFFFAOYSA-N
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Description

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, also known as 6-EtNPP or 6-EtNPPA, is a synthetic small molecule that has been studied for its potential applications in scientific research. It is an amine derivative of pyrazinamide, a drug used to treat tuberculosis, and has been found to be a potent activator of the N-methyl-D-aspartate (NMDA) receptor. 6-EtNPP has been used in numerous studies to investigate the role of NMDA receptor activation in various physiological and biochemical processes, including learning and memory, pain, and neurodegenerative diseases.

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine”, but unfortunately, there seems to be limited publicly available information on this compound’s applications. The search results primarily provide general information on related compounds and their uses in pharmaceuticals and chemical synthesis.

properties

IUPAC Name

6-ethoxy-N-piperidin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-16-11-8-13-7-10(15-11)14-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJINOJYXJELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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